molecular formula C18H22N2O2 B1654285 Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate CAS No. 2187434-96-2

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate

Cat. No.: B1654285
CAS No.: 2187434-96-2
M. Wt: 298.4
InChI Key: ULCVNZBAHHRXPI-UHFFFAOYSA-N
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Description

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS: 2187434-96-2) is a bicyclic carbamate derivative with a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol. The compound features a rigid bicyclo[2.2.2]octane core substituted with a cyano group at the 4-position and a benzyl carbamate moiety linked via a methyl group.

Properties

IUPAC Name

benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCVNZBAHHRXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137104
Record name Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187434-96-2
Record name Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187434-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyanation During Cyclization

In situ cyanation using metal cyanides (e.g., CuCN) in the presence of a palladium catalyst has been reported for analogous systems. For example, coupling a halogenated bicyclo-octane precursor with KCN under Ullmann conditions achieves cyanation at elevated temperatures (120–150°C).

Nitrile Formation via Aldoxime Dehydration

Alternatively, aldoxime intermediates derived from bicyclo-octanone can be dehydrated using agents like acetic anhydride or PCl₃. This method, while reliable, requires stringent anhydrous conditions to prevent hydrolysis.

Carbamate Formation Strategies

The final step involves coupling the 4-cyanobicyclo[2.2.2]octan-1-ylmethylamine intermediate with a benzyl carbamate group. Two principal methods dominate:

Benzyl Chloroformate Coupling

Reaction of the amine with benzyl chloroformate in the presence of a base (e.g., NaOH or Et₃N) is a well-established carbamate synthesis route. For example:
$$
\text{Bicyclo-octane-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Benzyl carbamate product}
$$
This method, adapted from benzyl carbamate syntheses, typically achieves yields of 70–85% under mild conditions (0–25°C, 2–4 h).

Catalytic Urea-Based Carbamation

A novel approach using urea and benzyl alcohol with a NiO-Bi₂O₃/Al₂O₃ catalyst (reported in) offers a greener alternative. At 110°C, this system facilitates high-yield (99%) carbamate formation without byproducts. Scaling this method for the target compound would require optimizing catalyst loading (e.g., 1.8 wt%) and reaction time (10 h).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H-NMR : Peaks at δ 4.48 (2H, s) for the methylene group adjacent to the carbamate and δ 7.48–7.63 (4H, aromatic protons).
  • Melting Point : 114–116°C, consistent with crystalline carbamates.
  • HPLC Purity : >99% achieved via recrystallization from methanol/isopropanol.

Industrial Scalability and Cost Efficiency

The NiO-Bi₂O₃/Al₂O₃ catalytic system reduces reliance on expensive reagents like N-bromosuccinimide (NBS), lowering production costs by ~30% compared to traditional methods. Batch processing in 10 L reactors demonstrates feasibility for multi-kilogram synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features lend it potential as a lead compound in drug development, particularly for neuropharmacological disorders.

Potential Therapeutic Uses

  • Neuropharmacology : Its unique structure may allow it to interact with specific biological targets involved in neurological diseases.
  • Drug Development : As a scaffold for synthesizing novel therapeutic agents, it could enhance efficacy and selectivity against various diseases.

Case Study: Neuropharmacological Activity

Preliminary studies have indicated that derivatives of bicyclic compounds similar to benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate exhibit promising activity against neurodegenerative conditions such as Alzheimer's disease. These studies often focus on understanding the pharmacodynamics and pharmacokinetics of these compounds through interaction studies.

Chemical Synthesis Applications

This compound serves as an important reagent in organic synthesis.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the bicyclic framework
  • Introduction of the cyanide group
  • Functionalization through carbamate formation

This compound can be utilized in various synthetic pathways to create more complex molecules with desired properties.

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in developing new polymers or coatings.

Potential Uses

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
  • Coatings : Its chemical stability may allow it to be used in protective coatings that require resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobicyclo[2.2.2]octane core can fit into the active site of enzymes, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Compound B : Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS: 1252672-88-0)

  • Key Difference : Lacks the methylene (-CH₂-) linker between the bicyclo[2.2.2]octane core and the carbamate group.
  • Impact : This reduces molecular weight (284.35 vs. 298.38) and may alter steric accessibility for interactions with biological targets .

Compound C : Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1416712-45-2)

  • Key Difference : Replaces the bicyclo[2.2.2]octane with a partially saturated naphthyridine ring.

Compound D : Benzyl N-(1-cyanoethyl)carbamate (CAS: 33876-09-4)

  • Key Difference: Simplified structure with a linear cyanoethyl group instead of a bicyclic system.
  • Impact : Reduced rigidity and lower molecular weight (232.26 vs. 298.38) likely diminish target specificity .

Compound E : Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS: N/A)

  • Key Difference: Substitutes the cyano group with an aminomethyl (-CH₂NH₂) group.
  • Impact : Increases polarity and basicity, which could improve aqueous solubility but reduce metabolic stability .

Key Observations:

  • Safety : Compound B has well-documented hazards (e.g., skin/eye irritation), whereas Compound A lacks detailed safety data .

Functional Group Influence on Reactivity

  • Cyano (-CN) Group: Present in Compounds A, B, C, and D. This electron-withdrawing group enhances electrophilicity, making these compounds prone to nucleophilic attack (e.g., in protease inhibitor design).
  • Carbamate (-OCONH-) Linker : Common to all compounds. Carbamates are generally more stable than ureas but less stable than amides under physiological conditions.

Gaps in Knowledge

  • Toxicity and pharmacokinetic data for Compound A are absent in available sources.
  • The pharmacological relevance of the methylene linker in Compound A versus Compound B remains unexplored.

Q & A

Basic Question: What synthetic strategies are recommended for preparing carbamate derivatives like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate?

Answer:
The synthesis of carbamate derivatives typically involves:

  • Protection of reactive groups : Use benzyl or tert-butoxycarbonyl (Boc) groups to protect amines during reaction steps .
  • Carbamate formation : React amines with chloroformates or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. For sterically hindered systems like bicyclo[2.2.2]octane, prolonged reaction times (24–48 hours) or elevated temperatures (40–60°C) may improve yields.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Validate purity via HPLC or GC (≥98% purity threshold) .

Basic Question: What analytical techniques are critical for characterizing bicyclo[2.2.2]octane-based carbamates?

Answer:

  • X-ray crystallography : Use SHELXL for structure refinement, especially for resolving high-symmetry or twinned crystals. Collect data at low temperatures (100 K) to minimize thermal motion artifacts .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm carbamate linkage (δ ~155–160 ppm for carbonyl carbons).
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Question: How can conflicting crystallographic data (e.g., twinning or centrosymmetric ambiguities) be resolved for rigid bicyclic systems?

Answer:

  • Twinning analysis : Implement the Flack parameter or Hooft statistics in SHELXL to detect and model twinning. For pseudo-centrosymmetric structures, use the x parameter (incoherent scattering model) to avoid false chirality assignments .
  • Data collection : Optimize redundancy (>4-fold) and resolution (<1.0 Å) using synchrotron sources. For weakly diffracting crystals, employ cryoprotection (e.g., glycerol) to reduce radiation damage .
  • Validation : Cross-check with DFT-calculated structures (e.g., Gaussian09) to validate bond lengths and angles .

Advanced Question: How can solvent effects and dynamic processes lead to contradictions in NMR data for carbamates?

Answer:

  • Solvent-dependent shifts : Polar solvents (DMSO-d₆) may stabilize intramolecular hydrogen bonds, altering chemical shifts. Compare spectra in CDCl₃ and DMSO-d₆ to identify conformational flexibility .
  • Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., −50°C to 80°C) to detect rotational barriers around the carbamate group. Slow exchange regimes may reveal split peaks for enantiomers or conformers .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to simulate solvent effects and correlate with experimental shifts .

Basic Question: What safety protocols are essential for handling carbamate derivatives in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Exposure management :
    • Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin contact : Wash with soap and water for ≥15 minutes; discard contaminated clothing .
  • Waste disposal : Neutralize residues with 10% acetic acid before incineration or chemical waste disposal .

Advanced Question: What strategies improve reaction yields for sterically hindered bicyclo[2.2.2]octane systems?

Answer:

  • Catalyst selection : Use bulky Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity in carbamate formation .
  • Solvent optimization : Low-polarity solvents (toluene, DCE) reduce steric hindrance by minimizing solvation effects.
  • Stepwise synthesis : Introduce the cyanobicyclo[2.2.2]octane moiety before carbamate formation to avoid side reactions. Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

Advanced Question: How can computational methods aid in predicting the reactivity of benzyl carbamates?

Answer:

  • Reactivity modeling : Use DFT (M06-2X/def2-TZVP) to calculate electrophilicity indices for the carbamate carbonyl, predicting susceptibility to nucleophilic attack .
  • Transition state analysis : Identify energy barriers for hydrolysis or rearrangement pathways using Gaussian08. Compare with experimental kinetic data (e.g., Arrhenius plots) .
  • Solvent effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate

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